2-(2-Chloro-benzoimidazol-1-yl)-ethanol
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Overview
Description
2-(2-Chloro-benzoimidazol-1-yl)-ethanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group and an ethanol moiety in the structure of this compound makes it a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol typically involves the reaction of 2-chlorobenzimidazole with ethylene oxide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic attack of the nitrogen atom in the benzimidazole ring on the ethylene oxide, leading to the formation of the ethanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-benzoimidazol-1-yl)-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding benzimidazole derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: 2-(2-Chloro-benzoimidazol-1-yl)-acetaldehyde or 2-(2-Chloro-benzoimidazol-1-yl)-acetic acid.
Reduction: 2-(Benzoimidazol-1-yl)-ethanol.
Substitution: 2-(2-Amino-benzoimidazol-1-yl)-ethanol or 2-(2-Mercapto-benzoimidazol-1-yl)-ethanol.
Scientific Research Applications
2-(2-Chloro-benzoimidazol-1-yl)-ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol involves its interaction with specific molecular targets in biological systems. The chloro group and the benzimidazole ring are crucial for its binding to enzymes or receptors, leading to the modulation of their activity. The ethanol moiety may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact molecular pathways and targets are still under investigation, but the compound is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-benzoimidazol-1-yl)-acetic acid
- 2-(2-Chloro-benzoimidazol-1-yl)-acetaldehyde
- 2-(2-Amino-benzoimidazol-1-yl)-ethanol
- 2-(2-Mercapto-benzoimidazol-1-yl)-ethanol
Uniqueness
2-(2-Chloro-benzoimidazol-1-yl)-ethanol is unique due to the presence of both a chloro group and an ethanol moiety in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other benzimidazole derivatives.
Properties
IUPAC Name |
2-(2-chlorobenzimidazol-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXRGDWCSOGFTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360205 |
Source
|
Record name | 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40019-65-6 |
Source
|
Record name | 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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